3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea
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Overview
Description
3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a urea linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea typically involves the reaction of 2-aminobenzothiazole with appropriate phenyl derivatives under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. Benzothiazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazolin-4(3H)-ones: These compounds also feature a benzothiazole moiety and have similar biological activities.
N-(1,3-benzothiazol-2-yl)-arylamides: These derivatives share the benzothiazole core and exhibit antimicrobial properties.
Uniqueness
3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea linkage and phenylethyl group differentiate it from other benzothiazole derivatives, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(23-14-13-16-7-2-1-3-8-16)24-18-10-6-9-17(15-18)21-25-19-11-4-5-12-20(19)27-21/h1-12,15H,13-14H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWCSQKYLNVKDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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